molecular formula C20H21N5O B5349423 2-(4,6-Dimethylpyrimidin-2-yl)-1-(4-phenylmethoxyphenyl)guanidine

2-(4,6-Dimethylpyrimidin-2-yl)-1-(4-phenylmethoxyphenyl)guanidine

Cat. No.: B5349423
M. Wt: 347.4 g/mol
InChI Key: UZZHGEWFVOTYDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4,6-Dimethylpyrimidin-2-yl)-1-(4-phenylmethoxyphenyl)guanidine is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with dimethyl groups and a phenylmethoxyphenyl group attached to a guanidine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-Dimethylpyrimidin-2-yl)-1-(4-phenylmethoxyphenyl)guanidine typically involves multi-step organic reactions. One common method includes the reaction of 4,6-dimethylpyrimidine-2-amine with 4-phenylmethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with guanidine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4,6-Dimethylpyrimidin-2-yl)-1-(4-phenylmethoxyphenyl)guanidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the guanidine moiety can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated compounds, strong nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

2-(4,6-Dimethylpyrimidin-2-yl)-1-(4-phenylmethoxyphenyl)guanidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4,6-Dimethylpyrimidin-2-yl)-1-(4-phenylmethoxyphenyl)guanidine involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways depend on the biological context and the specific target involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,6-Dimethylpyrimidin-2-yl)-1-(4-methoxyphenyl)guanidine
  • 2-(4,6-Dimethylpyrimidin-2-yl)-1-(4-phenylphenyl)guanidine

Uniqueness

2-(4,6-Dimethylpyrimidin-2-yl)-1-(4-phenylmethoxyphenyl)guanidine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile applications and interactions, making it a valuable compound in various research fields.

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)-1-(4-phenylmethoxyphenyl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O/c1-14-12-15(2)23-20(22-14)25-19(21)24-17-8-10-18(11-9-17)26-13-16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H3,21,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZZHGEWFVOTYDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)OCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(/N)\NC2=CC=C(C=C2)OCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.